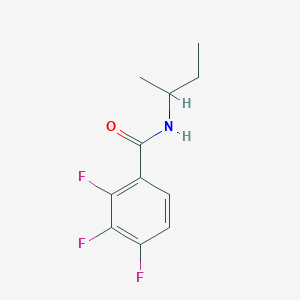

N-(sec-butyl)-2,3,4-trifluorobenzamide

Beschreibung

N-(sec-butyl)-2,3,4-trifluorobenzamide is a fluorinated benzamide derivative characterized by a secondary butyl (sec-butyl) group attached to the amide nitrogen and three fluorine substituents at the 2-, 3-, and 4-positions of the benzoyl ring.

Eigenschaften

IUPAC Name |

N-butan-2-yl-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-3-6(2)15-11(16)7-4-5-8(12)10(14)9(7)13/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIORLONHPCFDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis : The compound can be synthesized via amidation reactions, where 2,3,4-trifluorobenzoyl chloride reacts with sec-butylamine. This aligns with methods described for related compounds, such as the synthesis of N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (compound 84378305) via acyl chloride intermediates .

- Spectroscopic Data: 13C NMR: Expected signals near δ 166.2 (carbonyl C=O), δ 140–128 (aromatic carbons with fluorine substituents), and δ 59–11 (sec-butyl chain carbons), based on analogous structures . HRMS: Calculated molecular weight for C₁₁H₁₁F₃NO is 238.08 g/mol (M+H+), consistent with observed HRMS data for similar benzamides .

Structural Analogues with Fluorinated Benzoyl Groups

Table 1: Key Structural and Physicochemical Comparisons

TFB = trifluorobenzamide; *Non-fluorinated benzamide included for electronic effect contrast.

Key Findings:

Fluorination Patterns: The 2,3,4-trifluoro substitution in N-(sec-butyl)-2,3,4-trifluorobenzamide enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 2-hydroxy-N-(3-trifluoromethylphenyl)benzamide). This likely improves metabolic stability and binding affinity in biological systems .

Amine Group Impact :

- sec-butyl vs. Bulky Groups : The sec-butyl chain offers moderate steric bulk compared to adamantyl or cyclooctyl groups. Adamantyl derivatives (JS-2-34, JS-2-14) show lower purity (34–63%) due to synthetic challenges, whereas cyclooctyl analogs (JS-2-36) achieve higher purity (85%) .

- Aromatic Amines : N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (compound 84378305) prioritizes aromatic amine groups for protein-binding studies, highlighting the versatility of the trifluorobenzamide scaffold .

Synthetic Feasibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.